3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Overview
Description
This compound is also known as Thiamine Impurity B . It has a linear formula of C11H16Cl2N4OS and a molecular weight of 323.24 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolium ring, which is connected to an aminopyrimidine ring via a methylene bridge . The thiazolium ring also has a hydroxyethyl and a methyl group attached to it .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place and under an inert atmosphere .Scientific Research Applications
Corrosion Inhibition 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride has been utilized as a corrosion inhibitor, particularly for protecting carbon steel against hydrochloric acid solution. The substance demonstrates increased inhibition efficiency with higher concentrations, reaching up to 91.4% efficiency at 40 ppm. This inhibition effect is consistent with Langmuir’s adsorption isotherm, indicating its effective and environment-friendly nature as a corrosion inhibitor (Farag, Migahed, & Badr, 2019).
Organic-Inorganic Hybrid Compounds In another research, this compound has been found to form hydrogen-bonded interactions in an organic-inorganic hybrid fashion. It demonstrates the capability to link with anions through various interactions, playing a significant role in the structural assembly of such hybrid materials (Hu, Jia, Xu, & Aoki, 2005).
Chemical Synthesis and Reactions Additionally, the compound has been involved in various chemical synthesis processes and reactions. It has been used in the condensation with 2-amino-N-heterocycles, forming compounds with distinct properties and potential applications in chemical research (Mitchell & Reid, 1982).
Influence on Central Cholinergic System In the realm of biological research, derivatives of this compound have been synthesized and show significant influence on learning and memorizing processes in experimental animals. These derivatives are capable of affecting the central cholinergic system, highlighting their potential in neurological research (Krichevskii et al., 2007).
Anticancer Properties Another study explored the anticancer properties of derivatives related to this compound. These derivatives were found to be active against certain cancer cell lines, suggesting potential therapeutic applications in oncology (Ostapiuk, Matiychuk, & Obushak, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
2’-Nor Thiamine, also known as 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride, primarily targets enzymes that are crucial for central metabolic pathways . These include the mitochondrial pyruvate and α-ketoglutarate dehydrogenases complexes and the cytosolic transketolase . Additionally, it has been shown to interact with the transcriptional regulator p53, poly (ADP-ribose) polymerase, prion protein PRNP, and several key metabolic enzymes .
Mode of Action
2’-Nor Thiamine interacts with its targets in a few ways. It facilitates acetylcholinergic neurotransmission upon co-release into the synaptic cleft with acetylcholine . This is supported by the discovery of thiamine triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn, and thiamine interaction with the TAS2R1 receptor . It also exhibits non-coenzyme regulatory binding with certain proteins .
Biochemical Pathways
2’-Nor Thiamine plays a significant role in intracellular glucose metabolism . It is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . It also plays a key role in the pentose shunt, the linkage of glycolysis to the tricarboxylic acid (TCA) cycle, and within the TCA cycle itself .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of 2’-Nor Thiamine are crucial for its bioavailability. Thiamine is soluble in water and insoluble in alcohol . It decomposes if heated . Once absorbed, the vitamin is concentrated in muscle tissue . Thiamine is rapidly converted to the biologically active form, thiamine pyrophosphate (TPP), which is an essential coenzyme for critical metabolic pathways .
Result of Action
The molecular and cellular effects of 2’-Nor Thiamine’s action are diverse. It plays a critical role in helping the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . Thiamine deficiency can lead to metabolic encephalopathy or delirium, memory deficits, and selective neuronal death in particular brain regions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Nor Thiamine. For instance, the presence of Mg 2+ ions is necessary for the enzyme thiamine kinase to phosphorylate thiamine into its active form . Furthermore, the action of thiamine can be influenced by the competition between thiamine and other substances, such as the antidiabetic drug metformin, for common transporters .
Properties
IUPAC Name |
2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N4OS.ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJAYGOPKFTGQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858227 | |
Record name | 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7770-93-6 | |
Record name | 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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